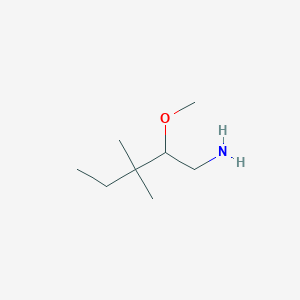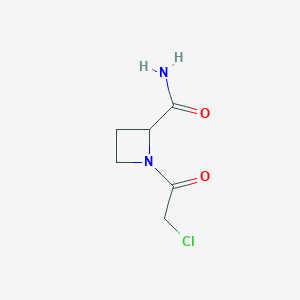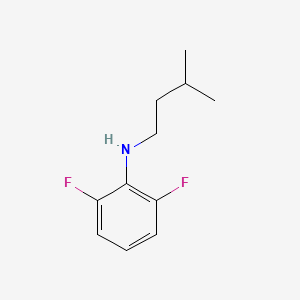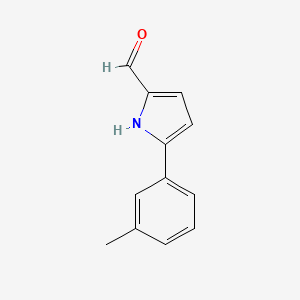![molecular formula C9H17N3O B13322371 9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13322371.png)
9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of spirocyclic compounds, which are characterized by a spiro-connected bicyclic system. The presence of nitrogen atoms in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves the formation of the spirocyclic core through a series of chemical reactions. One common method involves the reaction of a piperidine derivative with a suitable electrophile to form the spirocyclic ring. For example, the reaction of 4,4-dimethylpiperidine with a chloropyrimidine derivative under basic conditions can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
9-Methyl-1,4,9-triazaspiro[5
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. For example, as an inhibitor of METTL3, the compound can bind to the active site of the enzyme, preventing it from catalyzing the methylation of RNA. This inhibition can affect various cellular processes, including gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spirocyclic compound with similar structural features but different functional groups.
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride: A derivative with additional chloride ions, which may affect its solubility and reactivity.
Uniqueness
9-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one is unique due to its specific methyl group at the 9-position, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
9-methyl-1,4,9-triazaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C9H17N3O/c1-12-6-2-9(3-7-12)8(13)10-4-5-11-9/h11H,2-7H2,1H3,(H,10,13) |
InChI Key |
UEDOQQVHSLNOQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)C(=O)NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13322309.png)



![4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13322342.png)
![5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride](/img/structure/B13322345.png)
![2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13322351.png)
![2-{[(2-Methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13322353.png)

![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322360.png)


